Isopropyl 6-bromoquinoline-2-carboxylate
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Overview
Description
Isopropyl 6-bromoquinoline-2-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a bromine atom at the 6th position and an isopropyl ester group at the 2nd position of the carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 6-bromoquinoline-2-carboxylate typically involves the following steps:
Esterification: The carboxylic acid group at the 2nd position of quinoline is esterified with isopropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isopropyl 6-bromoquinoline-2-carboxylate can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the bromine atom can yield 6-aminoquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
- Quinoline N-oxides from oxidation.
- 6-aminoquinoline derivatives from reduction.
- Various substituted quinoline derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: Isopropyl 6-bromoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of electronic materials and polymers.
Mechanism of Action
The mechanism of action of isopropyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Isopropyl quinoline-2-carboxylate: Lacks the bromine atom at the 6th position, resulting in different reactivity and biological activity.
Methyl 6-bromoquinoline-2-carboxylate: Contains a methyl ester group instead of an isopropyl ester, affecting its physical and chemical properties.
6-Bromoquinoline-2-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness: Isopropyl 6-bromoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the isopropyl ester group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
propan-2-yl 6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-8(2)17-13(16)12-5-3-9-7-10(14)4-6-11(9)15-12/h3-8H,1-2H3 |
InChI Key |
VBAMFXMMWFMCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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